molecular formula C16H24N2O2S B2867723 N-Methyl-N-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]ethanamine CAS No. 1385618-39-2

N-Methyl-N-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]ethanamine

Cat. No.: B2867723
CAS No.: 1385618-39-2
M. Wt: 308.44
InChI Key: WCAKSJADHQNCDX-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine ring substituted at the 1-position with an (E)-2-phenylethenylsulfonyl group and at the 3-position with an N-methyl-ethanamine moiety. The sulfonyl group introduces polarity, while the (E)-configured ethenylphenyl group may influence stereoelectronic interactions and receptor binding.

Properties

IUPAC Name

N-methyl-N-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c1-3-17(2)13-16-9-11-18(14-16)21(19,20)12-10-15-7-5-4-6-8-15/h4-8,10,12,16H,3,9,11,13-14H2,1-2H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAKSJADHQNCDX-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC1CCN(C1)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C)CC1CCN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]ethanamine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the sulfonyl group: This step often involves the reaction of the pyrrolidine derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the phenylethenyl group: This can be done through a Heck reaction, where the pyrrolidine derivative is reacted with a phenyl vinyl halide in the presence of a palladium catalyst.

    Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, more efficient catalysts, and greener solvents.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]ethanamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: The major products would include sulfoxides or sulfones.

    Reduction: The major products would include the corresponding amines or alcohols.

    Substitution: The major products would depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N-Methyl-N-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]ethanamine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of receptor-ligand interactions.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]ethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Core Structure Key Substituents Pharmacological Relevance Reference
Target Compound Pyrrolidine (E)-2-Phenylethenylsulfonyl, N-methyl Hypothetical CNS modulation
N-(4-Methylphenyl)-N-[1-(2-Phenylethyl)piperidin-4-yl]propanamide (para-Methylfentanyl) Piperidine Phenylethyl, Propanamide Opioid receptor agonist
1-[1-{[3-(Ethylsulfonyl)phenyl]sulfonyl}-5-(2-Fluorophenyl)-1H-pyrrol-3-yl]-N-methylmethanamine Pyrrolidine Bis-sulfonyl, Fluorophenyl Potential sulfonamide-mediated activity
25I-NBOMe Ethanamine 4-Iodo-2,5-dimethoxyphenyl, Methoxybenzyl Serotonin 2A receptor agonist
N-Methyl-1-(1-Methylpyrrolidin-3-yl)methanamine Pyrrolidine Methyl groups Simpler amine, possible CNS effects

Structural and Functional Differences

  • Pyrrolidine vs.
  • Sulfonyl Group vs. Amide/Aryl Groups : The (E)-2-phenylethenylsulfonyl group enhances polarity and hydrogen-bonding capacity compared to lipophilic propanamide (fentanyl) or aryl groups (NBOMe series), which may affect blood-brain barrier permeability .
  • Stereoelectronic Effects : The (E)-configuration of the ethenyl group introduces rigidity and planar geometry, contrasting with the rotatable bonds in N-methylpyrrolidine derivatives (e.g., ), which could influence target selectivity .

Pharmacokinetic and Toxicological Insights

  • Toxicity Risks : The phenylethenyl moiety may undergo oxidative metabolism, generating reactive intermediates absent in simpler pyrrolidines (e.g., ), necessitating detailed toxicity screening .

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